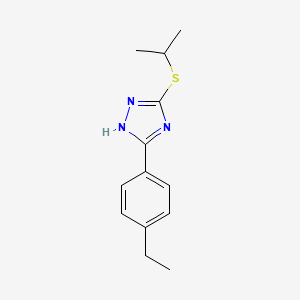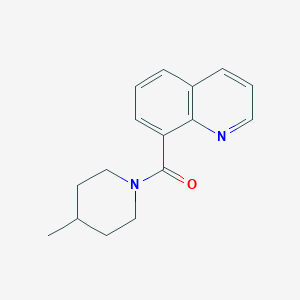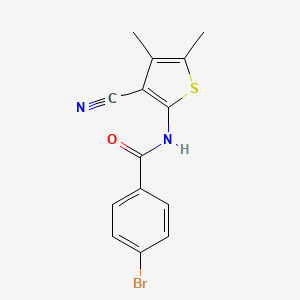
4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of benzamides and has been shown to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has been studied extensively for its potential applications in scientific research. One of the primary applications of this compound is in the field of cancer research. It has been shown to exhibit potent antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its antiproliferative activity, 4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has been shown to exhibit a range of other biochemical and physiological effects. These include the inhibition of angiogenesis, the suppression of inflammation, and the modulation of immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide in lab experiments is its potent antiproliferative activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain pure samples of the compound, and it may exhibit some toxicity towards normal cells.
Direcciones Futuras
There are many potential future directions for research on 4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide. One area of interest is the development of new cancer treatments based on this compound. Researchers may also explore its potential applications in other areas, such as inflammation and immune function. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves the reaction of 4-bromo-2-aminobenzoic acid with 3-cyano-4,5-dimethylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain the final product.
Propiedades
IUPAC Name |
4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c1-8-9(2)19-14(12(8)7-16)17-13(18)10-3-5-11(15)6-4-10/h3-6H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJJMXYZGHJWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7519329.png)
![3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B7519335.png)
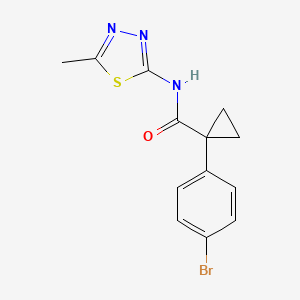
![4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7519347.png)
![Cyanomethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B7519354.png)
![2-(4-chlorophenoxy)-2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7519356.png)
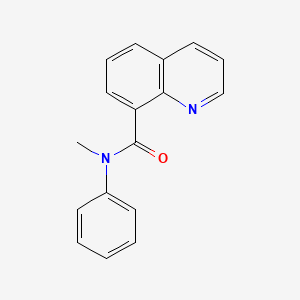
![3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7519413.png)

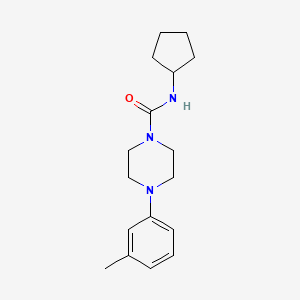
![N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B7519424.png)
